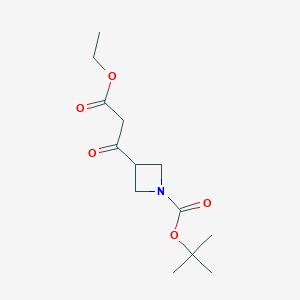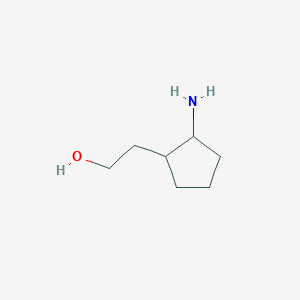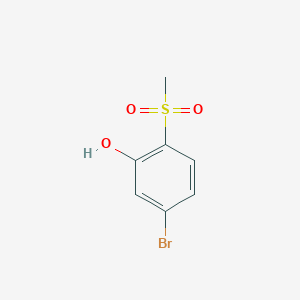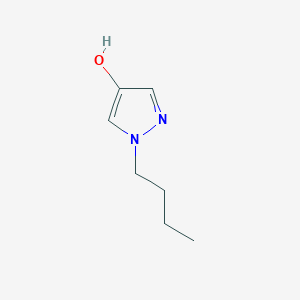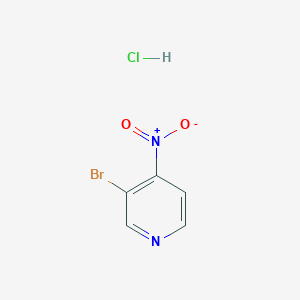
3-Bromo-4-nitropyridine hydrochloride
Vue d'ensemble
Description
3-Bromo-4-nitropyridine hydrochloride is a chemical compound with the molecular formula C5H4BrClN2O2 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-nitropyridine hydrochloride consists of 5 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 239.454 Da and the monoisotopic mass is 237.914459 Da .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
3-Bromo-4-nitropyridine hydrochloride has a physical form of a pale-yellow to yellow-brown solid . It has a molecular weight of 202.99 . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
3-Bromo-4-nitropyridine hydrochloride: is a valuable intermediate in organic synthesis. It is particularly useful in nucleophilic substitution reactions with amines, which can lead to the formation of various homoconjugated structures and bond cleavage . This compound’s reactivity makes it a versatile building block for synthesizing more complex molecules.
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-4-nitropyridine hydrochloride serves as a precursor for the synthesis of potential drug candidates. Its structure is amenable to modifications that can result in compounds with various biological activities. It is used to develop new medicinal compounds through the introduction of pharmacophores .
Agrochemical Development
This compound finds applications in the development of agrochemicals. Its derivatives can be used to create new pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .
Dyestuff and Pigment Production
3-Bromo-4-nitropyridine hydrochloride: is also used in the field of dyestuffs. It can be a starting material for the synthesis of complex dyes and pigments, which have applications in textiles, inks, and coatings .
Material Science
In material science, this compound is used to synthesize new materials with specific properties. Researchers can modify its structure to create materials with desired thermal, electrical, or mechanical characteristics .
Chemical Research
Lastly, 3-Bromo-4-nitropyridine hydrochloride is extensively used in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its reactivity profile allows chemists to explore novel chemical transformations .
Safety And Hazards
The safety information for 3-Bromo-4-nitropyridine hydrochloride includes several hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Propriétés
IUPAC Name |
3-bromo-4-nitropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRLEIBYTXHYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)

